molecular formula C23H18N4O2S2 B6555003 N-(4-cyanophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040661-38-8

N-(4-cyanophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6555003
CAS No.: 1040661-38-8
M. Wt: 446.5 g/mol
InChI Key: NDLRZOISALUGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidinone core. The structure includes a 3-ethyl substituent on the pyrimidinone ring and a 7-phenyl group, which enhances steric and electronic diversity. The acetamide moiety is linked via a sulfanyl bridge to the thienopyrimidinone core, with a 4-cyanophenyl group at the terminal position.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S2/c1-2-27-22(29)21-20(18(13-30-21)16-6-4-3-5-7-16)26-23(27)31-14-19(28)25-17-10-8-15(12-24)9-11-17/h3-11,13H,2,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLRZOISALUGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-cyanophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound belonging to the thienopyrimidine class. Its unique structural features, including a cyano group and a sulfanyl moiety, suggest significant potential for biological activity, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C_{18}H_{18}N_{4}OS, with a molecular weight of approximately 346.43 g/mol. The structure can be represented as follows:

PropertyValue
Molecular Weight346.43 g/mol
DensityNot available
SolubilityNot specified

The compound's structure includes functional groups that may interact with various biological targets, influencing its pharmacological properties.

This compound is believed to exert its biological effects through interactions with specific enzymes and receptors. Preliminary studies indicate that it may inhibit certain enzymes involved in cellular signaling pathways, potentially leading to therapeutic effects in various diseases.

Biological Activity

Research has indicated several areas where this compound displays notable biological activity:

  • Anticancer Activity :
    • A study highlighted its potential as an anticancer agent through screening against multicellular spheroids, demonstrating significant cytotoxic effects on cancer cell lines .
    • The compound's mechanism likely involves modulation of apoptosis pathways and interference with cell cycle progression.
  • Enzyme Inhibition :
    • The compound may inhibit key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammatory processes and cancer progression. In vitro studies have shown moderate inhibitory effects against these enzymes .
  • Molecular Docking Studies :
    • Computational analyses using molecular docking techniques have suggested favorable binding interactions between the compound and various protein targets, indicating its potential as a lead compound for drug development .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related thienopyrimidine derivatives:

  • Study on Anticancer Properties :
    • A derivative of thienopyrimidine was tested for its efficacy against breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values suggesting significant potency .
  • Cholinesterase Inhibition :
    • Similar compounds have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Analogs

Compound Name Substituent (R) Core Structure Yield (%) m.p. (°C) Molecular Weight (g/mol) Key Features Reference
Target Compound 4-cyanophenyl Thieno[3,2-d]pyrimidinone - - - Ethyl group at C3; high polarity -
N-(4-chlorophenyl) analog () 4-chlorophenyl Thieno[3,2-d]pyrimidinone 85 - - Chloro substituent; moderate yield
13a () 4-sulfamoylphenyl Pyridinone 94 288 357.38 Sulfamoyl group; high yield, high m.p.
Dichlorophenyl analog () 2,3-dichlorophenyl Dihydropyrimidin-2-yl 80 230 344.21 Dual chloro groups; lower m.p.
N-(4-butylphenyl) analog () 4-butylphenyl Thieno[3,2-d]pyrimidinone - - 463.61 Butyl chain; higher molecular weight

Structural and Electronic Effects

  • Substituent Influence: The 4-cyanophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing polarity compared to the 4-chlorophenyl (moderate electron-withdrawing) and 4-butylphenyl (electron-donating) analogs .
  • Core Variations: The thieno[3,2-d]pyrimidinone core (target compound, ) offers greater rigidity and π-conjugation than the pyridinone () or dihydropyrimidin-2-yl () cores, affecting solubility and stability .

Physical Properties

  • Melting Points : The sulfamoylphenyl analog () exhibits the highest m.p. (288°C), attributed to strong hydrogen-bonding capacity, whereas the dichlorophenyl analog () has a lower m.p. (230°C) due to reduced polarity . The target compound’s m.p. is unreported but expected to fall between these values.
  • Molecular Weight : The 4-butylphenyl analog () has the highest molecular weight (463.61 g/mol), suggesting increased lipophilicity compared to the target compound .

Research Implications

  • Biological Activity: The cyano group may enhance interactions with enzymes or receptors via dipole-dipole interactions, contrasting with the hydrophobic butyl or halogenated substituents .
  • Crystallography : ’s crystal structures of chlorophenyl analogs highlight the role of sulfanyl bridges in forming hydrogen bonds, a feature likely conserved in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.